(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
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Overview
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a cyclopropylpropanoic acid moiety. Its stereochemistry is defined by the (2R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Cyclopropyl Ring: The cyclopropyl ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Coupling Reaction: The protected amino acid is coupled with a suitable carboxylic acid derivative to form the desired product.
Deprotection: The final step involves the removal of the Cbz protecting group under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal protein aggregation.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid: The enantiomer of the target compound, with different stereochemistry and potentially different biological activity.
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid: A similar compound with a cyclohexyl group instead of a cyclopropyl group, which may affect its chemical and biological properties.
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1998579-64-8 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2R)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m1/s1 |
InChI Key |
NCRLSXDXLQPBEU-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC1C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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